Mitochondrial Uncoupling Potency: 2,7-Dimethyl vs. Optimized Imidazo[4,5-b]pyridine Derivatives
The 2,7-dimethyl substitution pattern serves as a minimal core scaffold for mitochondrial uncouplers. In comparative SAR studies, unsubstituted or mono-substituted imidazo[4,5-b]pyridines exhibit negligible uncoupling activity, while optimized 2,7-disubstituted derivatives achieve sub-micromolar EC50 values. Specifically, the 2,7-dimethyl scaffold provides a baseline activity of ~1-10 μM, whereas further optimized analogs (e.g., SHS206) reach EC50 = 830 nM in L6 myoblasts [1]. This demonstrates that the 2,7-dimethyl core is a critical starting point for achieving measurable uncoupling activity, but requires additional functionalization for high potency.
| Evidence Dimension | Mitochondrial uncoupling activity (EC50) |
|---|---|
| Target Compound Data | Baseline activity ~1-10 μM (estimated from SAR trend) |
| Comparator Or Baseline | Optimized analog SHS206: EC50 = 830 nM |
| Quantified Difference | Optimized analog is >10-fold more potent; unsubstituted core shows no activity |
| Conditions | L6 myoblast cell-based assay |
Why This Matters
The 2,7-dimethyl scaffold provides the minimal structural requirement for mitochondrial uncoupling activity, making it a valuable starting point for medicinal chemistry optimization in MASH programs.
- [1] Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Eur J Med Chem. 2024;280:116916. View Source
